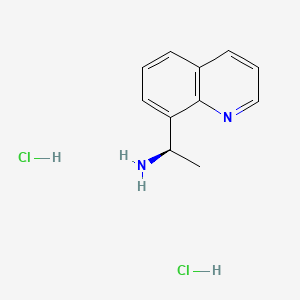
4-(3-formyl-1H-pyrazol-1-yl)pyridine-2-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-formyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid is a heterocyclic compound that features both pyrazole and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-formyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 3-formyl-1H-pyrazole with 2-chloronicotinic acid under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(3-formyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydrogen atoms on the pyrazole and pyridine rings can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: 4-(3-carboxy-1H-pyrazol-1-yl)pyridine-2-carboxylic acid.
Reduction: 4-(3-hydroxymethyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-(3-formyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(3-formyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazole and pyridine rings can also participate in hydrogen bonding and π-π stacking interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
3-formyl-1H-pyrazole: Shares the pyrazole ring but lacks the pyridine ring.
2-chloronicotinic acid: Contains the pyridine ring but lacks the pyrazole ring.
4-(3-hydroxymethyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid: A reduced form of the target compound.
Uniqueness
4-(3-formyl-1H-pyrazol-1-yl)pyridine-2-carboxylic acid is unique due to the presence of both the formyl group and the carboxylic acid group on a fused pyrazole-pyridine scaffold. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications .
特性
分子式 |
C10H7N3O3 |
|---|---|
分子量 |
217.18 g/mol |
IUPAC名 |
4-(3-formylpyrazol-1-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H7N3O3/c14-6-7-2-4-13(12-7)8-1-3-11-9(5-8)10(15)16/h1-6H,(H,15,16) |
InChIキー |
DYUPBGWDRUMDRU-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1N2C=CC(=N2)C=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


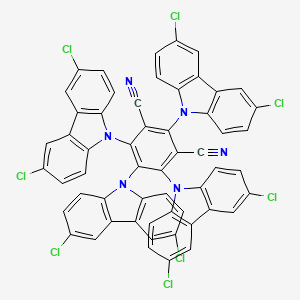

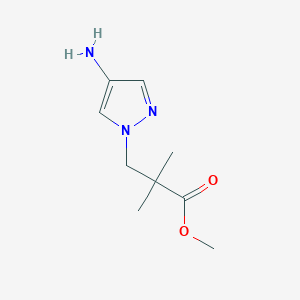
![[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanethiol](/img/structure/B13641319.png)
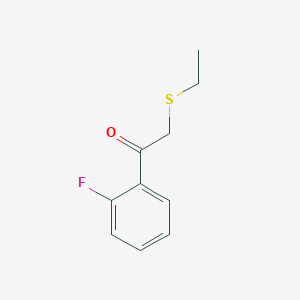

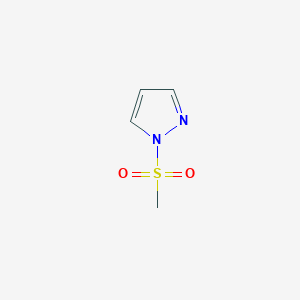
![2-{[1-(Benzenesulfonyl)piperidin-3-YL]formamido}-3-methylbutanoic acid](/img/structure/B13641355.png)
![9-([1,1'-Biphenyl]-3-yl)anthracene](/img/structure/B13641357.png)
